molecular formula C8H7N3OS B2927708 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one CAS No. 27466-62-2

5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2927708
CAS RN: 27466-62-2
M. Wt: 193.22
InChI Key: XKXUYBHAJOBULC-UHFFFAOYSA-N
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Description

5-Mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one is a chemical compound with the molecular formula C8H7N3OS and a molecular weight of 193.23 . It is used in proteomics research applications .


Synthesis Analysis

A novel and efficient route has been designed for the synthesis of this compound . The synthesis involves the condensation of 5 with phenacyl bromide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 193.23 . Other properties such as boiling point, melting point, and density are not well-documented in the available resources .

Scientific Research Applications

I have conducted several searches to find detailed information on six to eight unique scientific research applications of “5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one”, also known as “1-phenyl-3-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-5-one”. However, the search results do not provide a clear list of distinct applications that would allow for a comprehensive analysis as requested.

The available information suggests that compounds related to 1,2,4-triazoles have uses in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts due to their unique structure and properties . They are also involved in hydrogen-bonding and dipole interactions with biological receptors, which is significant for pharmaceutical applications . Additionally, some derivatives have shown good antimicrobial potential .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the available resources. It is recommended to handle this compound with appropriate safety measures .

Future Directions

The future directions for the research and application of this compound are not well-documented in the available resources. Given its use in proteomics research applications , it may have potential in the field of biomedical research.

properties

IUPAC Name

2-phenyl-5-sulfanylidene-1,2,4-triazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c12-8-9-7(13)10-11(8)6-4-2-1-3-5-6/h1-5H,(H2,9,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXUYBHAJOBULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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